N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine
Description
Properties
IUPAC Name |
N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQGDWUSMPCIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of indole derivatives with methoxyphenyl compounds under specific conditions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The indole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole or methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related compounds could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
The biological evaluation of this compound has revealed several key activities:
- Antioxidant Effects : Compounds with similar structures have been noted for their ability to scavenge free radicals, which could contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Properties : Some derivatives have been explored for their capacity to reduce inflammation, making them candidates for treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound serves as a foundation for creating more complex molecules. Researchers have successfully synthesized various derivatives that retain or enhance the biological activity of the parent compound. For example, derivatives have been developed targeting specific molecular pathways involved in cancer progression and inflammation .
Table 1: Biological Activities of this compound Derivatives
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 0.52 | HeLa |
| Compound B | Antimicrobial | 21 mm | Staphylococcus aureus |
| Compound C | Anti-inflammatory | - | RAW 264.7 |
Table 2: Synthesis Pathways for Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| N-(4-Methoxyphenyl)acetaldehyde | Condensation | N-[1H-indol-3-yl(4-methoxyphenyl)methyl]hydroxylamine |
| Indole derivative with hydrazine hydrate | Hydrazone formation | New pyrazolo derivatives |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of indole derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values as low as 0.34 µM against MCF-7 breast cancer cells, demonstrating significant potency .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, a derivative was tested against a panel of bacteria, showing effective inhibition with a diameter of inhibition zone measuring up to 22 mm against Staphylococcus aureus . This highlights the compound's potential as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diiso-propylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of both an indole ring and a methoxyphenyl group, which confer specific chemical and biological properties. The hydroxylamine group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Biological Activity
N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Binding : The compound might interact with specific receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt normal cellular functions, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 8 μg/mL |
| Staphylococcus epidermidis | 1.0 μg/mL |
Studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA .
Anticancer Activity
In vitro studies have indicated that this compound has promising anticancer properties.
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H3255 (EGFR L858R) | 7.2 |
| A549 (Lung cancer) | 10.5 |
The compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Further investigation is required to elucidate the specific pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various bacterial strains demonstrated that derivatives of indole compounds, including this compound, showed varying degrees of antibacterial activity. The most active derivatives had MIC values as low as 0.5 μg/mL against MRSA . -
Anticancer Assessment :
In a comparative study assessing the anticancer effects of multiple hydroxylamine derivatives, this compound was found to have a superior IC50 value against lung cancer cell lines when compared to traditional chemotherapeutics like cisplatin .
Q & A
Q. What are the common synthetic routes for N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine, and how can reaction conditions be optimized for yield?
The synthesis typically involves condensation reactions between indole derivatives and substituted benzaldehyde intermediates, followed by hydroxylamine functionalization. For example, analogous compounds (e.g., N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide) are synthesized via nucleophilic substitution or amidation reactions under inert atmospheres to prevent oxidation. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical: polar aprotic solvents like DMF enhance reaction rates, while low temperatures (~0–5°C) stabilize reactive intermediates. Yield improvements (e.g., 40–72%) are achieved via iterative purification (e.g., column chromatography, recrystallization from n-hexane/CHCl3) .
Q. How do experimental and theoretical spectroscopic techniques (FTIR, Raman) contribute to the structural elucidation of this compound?
Vibrational spectroscopy (FTIR and Raman) identifies functional groups and molecular symmetry. For example, in N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, the NH stretching of indole appears at ~3400 cm⁻¹, while sulfonyl group vibrations occur at ~1150–1300 cm⁻¹. Theoretical simulations using DFT (B3LYP/6-31G(d,p)) align with experimental spectra, enabling assignment of vibrational modes via Potential Energy Distribution (PED) analysis. Discrepancies <5% between experimental and theoretical frequencies validate the computational model .
Q. What computational methods are used to predict electronic properties, and how do they compare with experimental data?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and polarizability. For instance, HOMO-LUMO gaps (~4–5 eV) predict charge transfer behavior, while MEP maps highlight nucleophilic/electrophilic sites (e.g., electron-rich indole nitrogen). Experimental UV-Vis and cyclic voltammetry data corroborate these predictions, with deviations <0.2 eV attributable to solvation effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?
Discrepancies arise from approximations in DFT (e.g., neglect of anharmonicity) or solvent effects. To mitigate:
- Basis Set Enhancement : Use triple-zeta basis sets (6-311++G(d,p)) for better electron correlation.
- Solvent Modeling : Apply implicit solvation models (e.g., PCM) to simulate solvent interactions.
- Scaling Factors : Apply empirical scaling (0.96–0.98) to vibrational frequencies for better alignment .
Q. What strategies address the instability of the hydroxylamine group during synthesis?
The hydroxylamine moiety is prone to oxidation and hydrolysis. Mitigation strategies include:
Q. How do structural modifications influence biological activity in SAR studies?
Substituents on the indole or methoxyphenyl rings modulate activity. For example:
- Electron-Withdrawing Groups (e.g., -Cl, -SO₂Ph): Enhance binding to hydrophobic pockets (e.g., in enzyme active sites).
- Methoxy Positioning : Para-substitution on the phenyl ring improves metabolic stability compared to ortho/meta.
- Side Chain Elongation : Adding cyclohexylmethyl groups (as in N-[[1-(2-pyridinyl)cyclohexyl]methyl]propanamide) increases selectivity for target receptors (e.g., Formyl peptide receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
